Methyl 4-(2,5-difluorobenzyl)nicotinate
Overview
Description
Methyl 4-(2,5-difluorobenzyl)nicotinate is a chemical compound with the molecular formula C14H11F2NO2 . It is used in the field of chemistry, particularly in the creation of heterocyclic building blocks .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a basic heterocyclic aromatic organic compound . The compound also contains two fluorine atoms, a methyl group, and a nicotinate ester .Scientific Research Applications
Enzyme Activity Studies
Methyl 4-(2,5-difluorobenzyl)nicotinate and its analogs have been utilized in studies focusing on enzyme activities. Sano, Endo, and Takitani (1992) investigated the fluorometric assay of rat tissue N-methyltransferases using various methylnicotinamides, including 4-methylnicotinamide, as substrates. They found that 4-methylnicotinamide serves as a methyl acceptor for both ANMT and NNMT, particularly in the brain due to the absence of NNMT there (Sano, Endo, & Takitani, 1992).
Chemical Synthesis and Mechanistic Studies
The compound has also been significant in chemical synthesis and mechanistic studies. Nordin, Ariffin, Daud, and Sim (2016) conducted a study on the unexpected cleavage of C–S bond in the hydrazination of nicotinate derivatives. This work sheds light on complex reactions and mechanisms involved in organic synthesis processes involving similar compounds (Nordin, Ariffin, Daud, & Sim, 2016).
Metabolism and Excretion Studies
Shibata and Matsuo (1989) examined the correlation between niacin equivalent intake and the urinary excretion of its metabolites, including methylnicotinamides. Such studies are crucial in understanding the metabolism and excretion of nicotinic acid and its derivatives in the human body (Shibata & Matsuo, 1989).
Topical Application and Drug Delivery
Research into the topical application of methyl nicotinate, a related compound, has revealed its potential in enhancing drug delivery. Bolzinger, Thevenin, and Poelman (1998) studied the bioavailability of niflumic acid in microemulsion vehicles, utilizing methyl nicotinate to induce inflammation in skin models. This research contributes to the development of efficient drug delivery systems (Bolzinger, Thevenin, & Poelman, 1998).
Properties
IUPAC Name |
methyl 4-[(2,5-difluorophenyl)methyl]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-14(18)12-8-17-5-4-9(12)6-10-7-11(15)2-3-13(10)16/h2-5,7-8H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENVPXSQFATATC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)CC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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